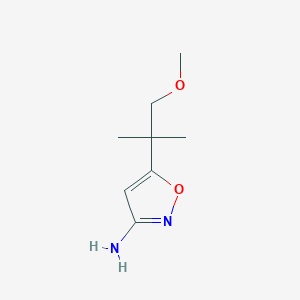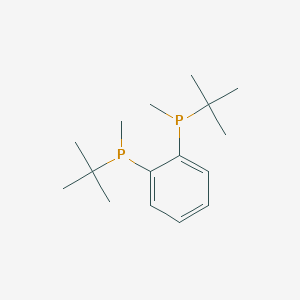![molecular formula C12H8ClN3 B1601374 7-Cloro-3-fenilpirazolo[1,5-a]pirimidina CAS No. 77493-93-7](/img/structure/B1601374.png)
7-Cloro-3-fenilpirazolo[1,5-a]pirimidina
Descripción general
Descripción
7-Chloro-3-phenyl-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
The primary targets of 7-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine are phytopathogenic fungi . These fungi cause severe yield losses and quality decrease of crop production when they infect tissues at any growth stage of a plant .
Mode of Action
7-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine interacts with its targets by inhibiting the growth of the phytopathogenic fungi
Biochemical Pathways
The biochemical pathways affected by 7-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine are those involved in the growth and development of phytopathogenic fungi . The compound’s action on these pathways results in the inhibition of fungal growth, thereby preventing the fungi from causing damage to crops .
Pharmacokinetics
It’s known that the compound has a molecular weight of 22967 , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
The molecular and cellular effects of 7-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine’s action include the inhibition of the growth of phytopathogenic fungi . For instance, certain derivatives of the compound have been found to inhibit the growth of Alternaria solani with an IC50 value of 17.11 µg/mL, and Cytospora sp. and Fusarium solani with IC50 values of 27.32 and 21.04 µg/mL, respectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-phenyl-pyrazolo[1,5-a]pyrimidine typically involves the condensation of isoflavones with 3-aminopyrazoles. This reaction can be carried out under microwave irradiation or conventional heating methods . The general synthetic route is as follows:
Microwave Irradiation: This method involves the condensation of isoflavones with 3-aminopyrazoles under microwave irradiation, leading to the formation of 5,6-diarylpyrazolo[1,5-a]pyrimidines.
Conventional Heating: This method involves the same condensation reaction but is carried out under conventional heating conditions, leading to the formation of 6,7-diarylpyrazolo[1,5-a]pyrimidines.
Industrial Production Methods
Industrial production methods for 7-chloro-3-phenyl-pyrazolo[1,5-a]pyrimidine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-3-phenyl-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of 7-chloro-3-phenyl-pyrazolo[1,5-a]pyrimidine include nucleophiles for substitution reactions and oxidizing or reducing agents for oxidation and reduction reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different nucleophiles can lead to a variety of derivatives with potentially diverse biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds to 7-chloro-3-phenyl-pyrazolo[1,5-a]pyrimidine include:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A novel heat-resistant explosive with a fused structure.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another heat-resistant explosive with similar structural characteristics.
Uniqueness
Its ability to undergo various chemical reactions and form different derivatives further enhances its versatility and potential for drug development .
Propiedades
IUPAC Name |
7-chloro-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-11-6-7-14-12-10(8-15-16(11)12)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECZKBJKMPISBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=CC=C(N3N=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508180 | |
| Record name | 7-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77493-93-7 | |
| Record name | 7-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1601307.png)


![[2-(Methoxymethyl)phenyl]methanol](/img/structure/B1601313.png)
